

Preclinical Development and Characterization of IK-175: A Technical Guide

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Compound of Interest

Compound Name: *AHR antagonist 5 hemimaleate*

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This technical guide provides an in-depth overview of the preclinical development and characterization of IK-175, a novel, potent, and selective orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). IK-175 is being investigated as an immunomodulatory agent for the treatment of solid tumors. This document details the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its preclinical evaluation.

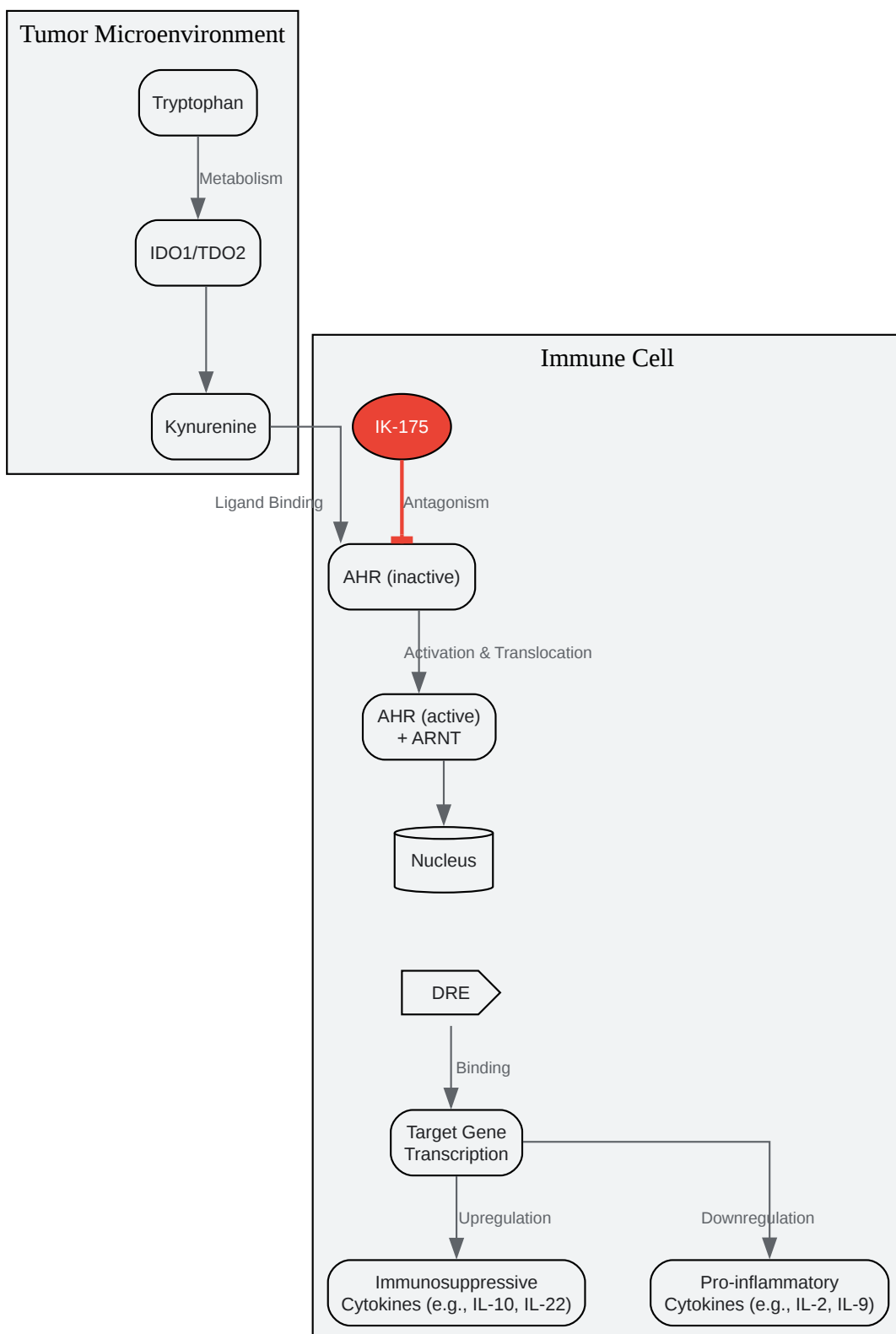
Introduction: Targeting the Aryl Hydrocarbon Receptor

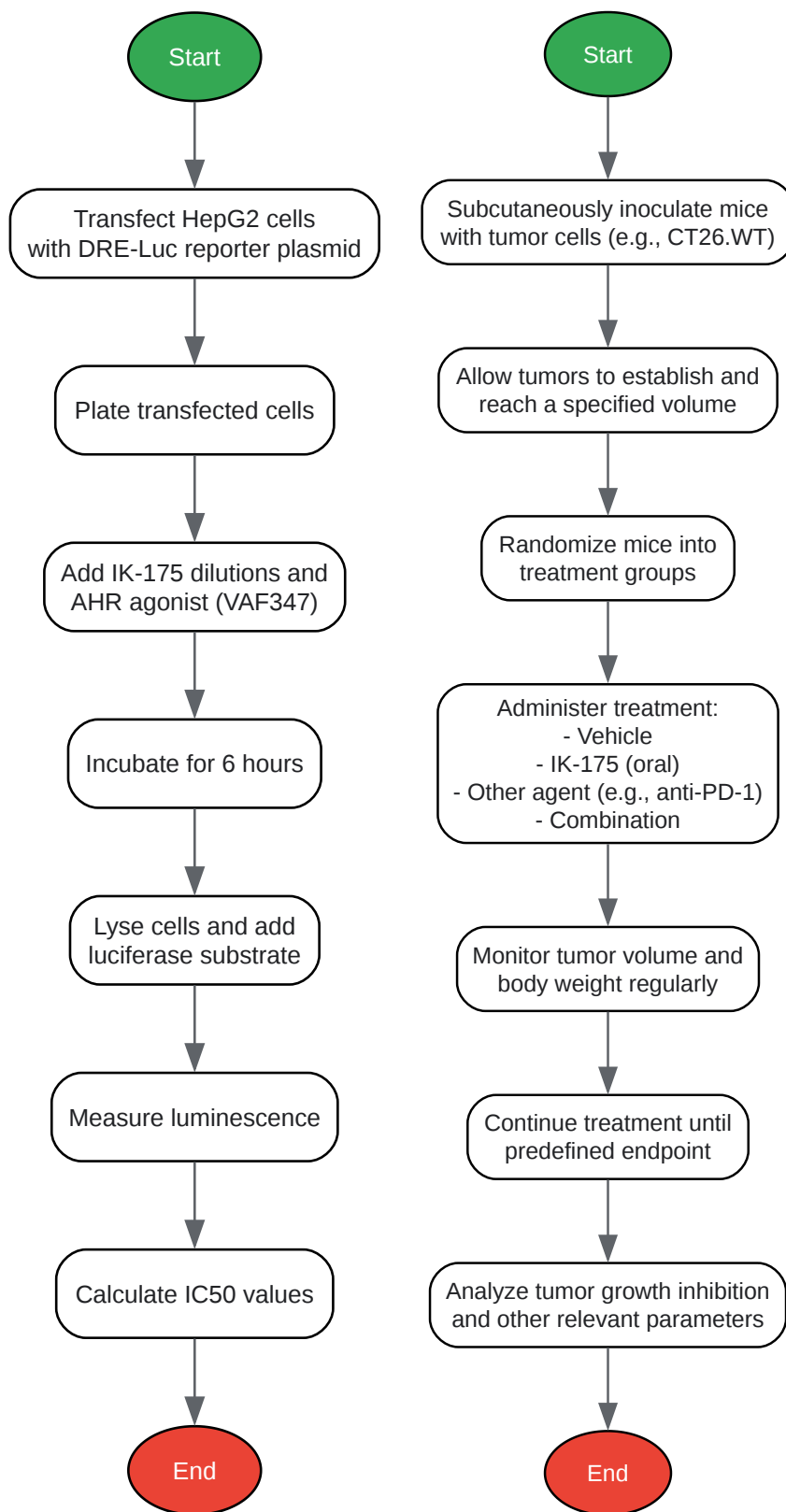
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses.^{[1][2]} In the tumor microenvironment, the AHR pathway can be activated by various ligands, including kynurenine, a metabolite of tryptophan produced by the enzymes IDO1 and TDO2.^{[3][4]} Activation of AHR in immune cells often leads to an immunosuppressive state, hindering the body's natural anti-tumor response and contributing to resistance to checkpoint inhibitors.^{[3][4]} IK-175 is a small molecule inhibitor

designed to block this AHR-mediated immunosuppression, thereby restoring and enhancing anti-tumor immunity.[1][2]

Mechanism of Action

IK-175 is a selective antagonist of the AHR.[1][2] By binding to the AHR, it prevents the receptor's translocation to the nucleus and subsequent transcription of target genes that promote an immunosuppressive tumor microenvironment.[1][2] Preclinical studies have shown that IK-175 can reverse the effects of AHR activation, leading to a decrease in anti-inflammatory cytokines and an increase in pro-inflammatory cytokines, ultimately promoting an anti-tumor immune response.[2][3]





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- To cite this document: BenchChem. [Preclinical Development and Characterization of IK-175: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15605260/docs#preclinical-development-and-characterization-of-ik-175-a-technical-guide>]

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